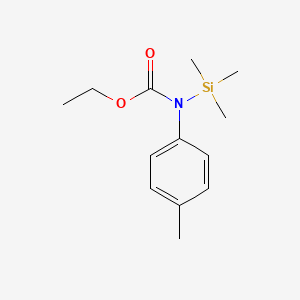

Ethyl (4-methylphenyl)(trimethylsilyl)carbamate

Beschreibung

Ethyl (4-methylphenyl)(trimethylsilyl)carbamate is a synthetic carbamate derivative characterized by a unique structural framework. The molecule comprises an ethyl carbamate backbone substituted with a 4-methylphenyl group and a trimethylsilyl (TMS) moiety. The TMS group is a sterically bulky, electron-donating substituent known to influence chemical reactivity, solubility, and metabolic stability. Carbamates are widely studied for their roles in pharmaceuticals, agrochemicals, and polymer chemistry, with their biological activity often modulated by substituents like aryl or silyl groups .

Eigenschaften

CAS-Nummer |

64277-81-2 |

|---|---|

Molekularformel |

C13H21NO2Si |

Molekulargewicht |

251.40 g/mol |

IUPAC-Name |

ethyl N-(4-methylphenyl)-N-trimethylsilylcarbamate |

InChI |

InChI=1S/C13H21NO2Si/c1-6-16-13(15)14(17(3,4)5)12-9-7-11(2)8-10-12/h7-10H,6H2,1-5H3 |

InChI-Schlüssel |

AOJGERWIBSMKDS-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)N(C1=CC=C(C=C1)C)[Si](C)(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl p-tolyl(trimethylsilyl)carbamate typically involves the reaction of p-tolyl isocyanate with ethyl trimethylsilylcarbamate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The reaction is usually performed in an inert solvent such as dichloromethane or tetrahydrofuran at room temperature. The product is then purified by column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

On an industrial scale, the production of ethyl p-tolyl(trimethylsilyl)carbamate can be achieved through a continuous flow process. This method involves the use of automated reactors and precise control of reaction parameters to ensure consistent product quality. The use of flow chemistry allows for the efficient production of large quantities of the compound with minimal waste and reduced production costs.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl p-tolyl(trimethylsilyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as halides or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamate derivatives, while reduction can produce amines. Substitution reactions can result in the formation of various substituted carbamates.

Wissenschaftliche Forschungsanwendungen

Ethyl p-tolyl(trimethylsilyl)carbamate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various carbamate derivatives.

Biology: The compound can be used in the study of enzyme inhibition and protein modification.

Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of ethyl p-tolyl(trimethylsilyl)carbamate involves the interaction of the carbamate moiety with specific molecular targets. The compound can act as an inhibitor of enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. The trimethylsilyl group can enhance the compound’s stability and facilitate its interaction with hydrophobic regions of the target molecule.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares Ethyl (4-methylphenyl)(trimethylsilyl)carbamate with structurally related carbamates, focusing on physicochemical properties, carcinogenicity, metabolic pathways, and synthetic utility.

Table 1: Structural and Physicochemical Comparison

Key Observations:

Structural Influence on Solubility: The TMS group enhances lipophilicity and solubility in organic solvents (e.g., THF, DCM) compared to non-silylated carbamates like ethyl carbamate . The 4-methylphenyl group may further reduce water solubility, favoring applications in non-aqueous synthesis .

Carcinogenic Potential: Ethyl carbamate: Classified as a Group 2A carcinogen (probable human carcinogen) with carcinogenicity linked to metabolic activation via CYP2E1 to vinyl carbamate and its epoxide . Vinyl carbamate: 10–50× more carcinogenic than ethyl carbamate due to direct formation of reactive epoxides without requiring metabolic desaturation .

Metabolic Pathways: Ethyl carbamate undergoes CYP2E1-mediated oxidation to vinyl carbamate, which is further oxidized to vinyl carbamate epoxide—the ultimate carcinogen . TMS-substituted carbamates may resist enzymatic oxidation due to steric shielding of reactive sites, delaying or preventing carcinogenic metabolite formation .

Synthetic Utility: TMS groups are commonly used as protecting groups in organic synthesis. Ethyl (4-methylphenyl)(trimethylsilyl)carbamate could serve as a stable intermediate in multi-step reactions, leveraging the TMS group’s volatility for easy deprotection . In contrast, ethyl carbamate’s simplicity makes it a model compound for toxicity studies, while vinyl carbamate is employed in carcinogenesis research .

Table 2: Carcinogenic Activity in Rodent Models

Biologische Aktivität

Ethyl (4-methylphenyl)(trimethylsilyl)carbamate is a carbamate compound that has garnered attention due to its diverse biological activities. This article explores its biological activity, including its mechanism of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C12H17N1O2Si1

- Molecular Weight : Approximately 239.35 g/mol

- Structure : The compound features an ethyl group, a 4-methylphenyl group, and a trimethylsilyl group attached to the carbamate moiety.

Carbamates like ethyl (4-methylphenyl)(trimethylsilyl)carbamate typically exert their biological effects through the inhibition of enzymes, particularly acetylcholinesterase (AChE). This inhibition occurs via the formation of covalent bonds with the active sites of enzymes, leading to a decrease in enzyme activity. The presence of the trimethylsilyl group enhances the compound's stability and solubility, facilitating better interaction with biological targets.

Biological Activity

- Enzyme Inhibition : Ethyl (4-methylphenyl)(trimethylsilyl)carbamate has been shown to inhibit AChE effectively, which is critical in the development of insecticides aimed at controlling disease-vectoring mosquitoes . This property makes it a candidate for further exploration in pest control applications.

- Anticancer Potential : Research indicates that compounds with similar structures exhibit selective cytotoxicity toward various cancer cell lines. For instance, carbamate derivatives have demonstrated low nanomolar inhibitory activities against specific cancer targets, suggesting potential therapeutic applications in oncology .

- Neuroprotective Effects : Some studies have suggested that carbamates may offer neuroprotective benefits by modulating neurotransmitter levels through enzyme inhibition . This aspect opens avenues for research into treatments for neurodegenerative diseases.

Case Study 1: Insecticidal Activity

A study evaluated the efficacy of ethyl (4-methylphenyl)(trimethylsilyl)carbamate as an insecticide targeting AChE in mosquitoes. The compound exhibited significant inhibitory activity, which could lead to its development as a new class of insecticides. The results indicated an IC50 value comparable to existing commercial products, highlighting its potential effectiveness in pest management strategies .

Case Study 2: Anticancer Screening

In another investigation, a series of carbamate derivatives, including ethyl (4-methylphenyl)(trimethylsilyl)carbamate, were screened for anticancer activity against various human cancer cell lines. The findings revealed selective cytotoxicity towards T-lymphoblastic cell lines with low nanomolar IC50 values. This suggests that modifications to the carbamate structure can enhance bioactivity and selectivity against cancer cells .

Comparative Analysis

The following table summarizes the biological activities and characteristics of ethyl (4-methylphenyl)(trimethylsilyl)carbamate compared to other related carbamates:

| Compound Name | Biological Activity | IC50 Value | Notes |

|---|---|---|---|

| Ethyl (4-methylphenyl)(trimethylsilyl)carbamate | AChE Inhibition | TBD | Potential insecticide |

| Ethyl N-(4-chlorophenyl)carbamate | AChE Inhibition | 0.021 μM | Similar structure; effective insecticide |

| Ethyl N-(phenyl)carbamate | Anticancer Activity | 0.025 μM | Selective towards certain cancer types |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.